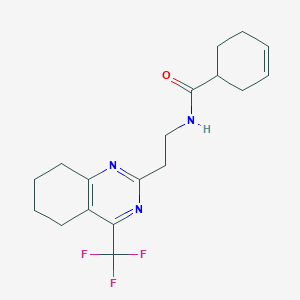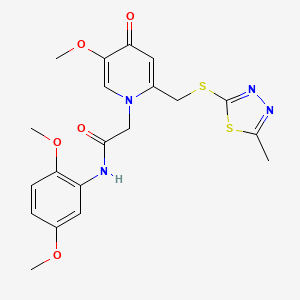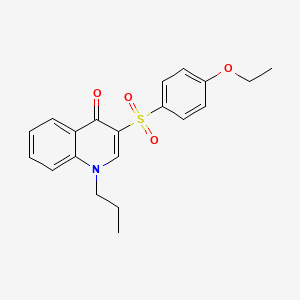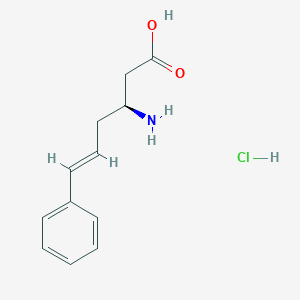
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a cyclohexene ring, a tetrahydroquinazoline ring, and a carboxamide group . The trifluoromethyl group attached to the quinazoline ring could potentially make the compound more lipophilic, which might influence its biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinazoline ring and the attachment of the trifluoromethyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the conformation of the cyclohexene ring. In general, substituents on cyclohexane rings prefer to be in equatorial positions to minimize steric strain . The presence of the trifluoromethyl group could also influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be susceptible to hydrolysis, while the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen
- Findings :
- Approach : Researchers developed a convenient method for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials .
- Activities : These compounds exhibited anti-inflammatory and analgesic activities, along with low ulcerogenic indices compared to indomethacin and celecoxib .
Antimicrobial Agents and Enzyme Inhibitors
Metal-Free Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles
Anti-Inflammatory and Analgesic Activities
Mycobacterial Evaluation
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O/c19-18(20,21)16-13-8-4-5-9-14(13)23-15(24-16)10-11-22-17(25)12-6-2-1-3-7-12/h1-2,12H,3-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHCUBXJGSIAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3CCC=CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cyclohex-3-enecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2833664.png)
![Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane](/img/structure/B2833665.png)

![[7-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2833672.png)






![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-methoxybenzenecarboxamide](/img/structure/B2833683.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2833685.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2833687.png)